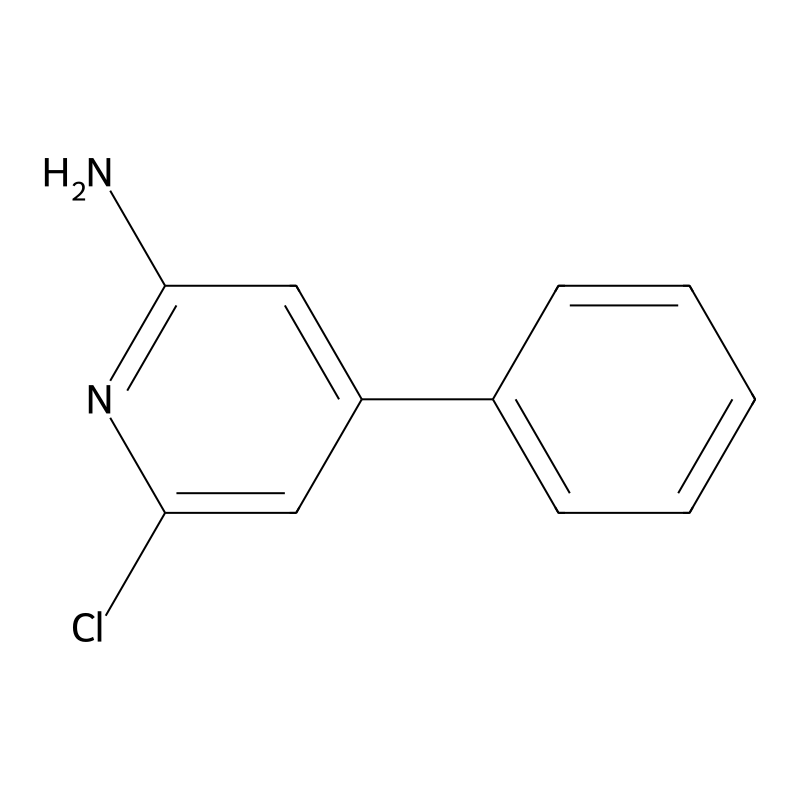

6-Chloro-4-phenylpyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde:

Field: Organic Synthesis

Yarrowia lipolytica Yeast A Treasure Trove of Enzymes for Biocatalytic Applications:

Mechanochemically Activated Magnesium (0) Metal for Pyridines

Field: Organic Chemistry

Nickel-Catalyzed Reductive Coupling of Bromopyridines with Tertiary Alkyl Bromides

Application: This research focuses on a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides.

Method: This strategy features mild conditions, broad substrate scope, and high functional group tolerance.

Results: The method provides alkylated pyridines bearing an all-carbon quaternary center.

6-Chloro-4-phenylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a chlorine atom and a phenyl group. Its molecular formula is C12H10ClN, and it has a molecular weight of approximately 219.67 g/mol. The compound features a chloro group at the 6-position and an amino group at the 2-position of the pyridine ring, which contributes to its potential biological activity and chemical reactivity.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is often facilitated by the presence of bases like sodium hydroxide or potassium carbonate .

- Amination Reactions: Utilizing palladium-catalyzed methods, this compound can participate in cross-coupling reactions with different amines, leading to the formation of new derivatives .

- Electrophilic Aromatic Substitution: The phenyl group may undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic system .

Several synthesis methods have been reported for 6-chloro-4-phenylpyridin-2-amine:

- Substitution Reactions: Starting from 6-chloro-2-amino-pyridine, a phenyl group can be introduced via nucleophilic substitution with phenylboronic acid in the presence of a palladium catalyst .

- Direct Chlorination: The compound can also be synthesized through chlorination of 4-phenylpyridin-2-amine using chlorinating agents like thionyl chloride or phosphorus oxychloride .

- Amination of Chloropyridines: Utilizing palladium-catalyzed amination processes allows for the efficient introduction of amino groups into chlorinated pyridines .

6-Chloro-4-phenylpyridin-2-amine finds applications in various fields:

- Pharmaceutical Development: Its structure makes it a valuable scaffold for developing new drugs, particularly those targeting neurological disorders.

- Chemical Research: It serves as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups.

Interaction studies involving 6-chloro-4-phenylpyridin-2-amine focus on its binding affinity with biological targets such as receptors and enzymes. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could explain its neuroprotective effects . Further research is needed to fully elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 6-chloro-4-phenylpyridin-2-amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Similarity Score |

|---|---|---|

| 6-Chloro-N-methylpyridin-2-amine | Methyl group at nitrogen instead of phenyl | 0.80 |

| 4-Chloro-N-(prop-2-enyl)pyridin-2-am | Propylene group at nitrogen | 0.76 |

| 2-Amino-4-chloro-6-phenylnicotinonitrile | Different nitrogen positioning | 0.75 |

| 6-Amino-2-chloronicotinonitrile | Amino group at different position | 0.80 |

These compounds illustrate variations in substituents that may influence their biological activity and chemical properties, highlighting the uniqueness of 6-chloro-4-phenylpyridin-2-amine in its specific arrangement and functional groups.

The discovery of 6-chloro-4-phenylpyridin-2-amine (CAS 1211525-26-6) emerged from broader investigations into substituted pyridines during the mid-20th century. Aminopyridines gained prominence after the 1950s, when researchers recognized their utility in synthesizing bioactive molecules and functional materials. This compound represents a strategic fusion of halogen and aryl substituents on a pyridine scaffold, a design approach later adopted for creating kinase inhibitors and catalytic ligands. Its development parallels advancements in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which enabled efficient phenyl group installation at the 4-position.

Structural Classification Within Substituted Pyridines

6-Chloro-4-phenylpyridin-2-amine belongs to the 2-aminopyridine subclass, characterized by:

- Pyridine core: A six-membered aromatic ring with one nitrogen atom

- Substituent arrangement:

- Chlorine at C6

- Phenyl at C4

- Amino group at C2

This substitution pattern creates distinct electronic effects:

- Electron-withdrawing chlorine at C6 deactivates the ring for electrophilic substitution

- Amino group at C2 participates in hydrogen bonding and conjugation

- Phenyl ring at C4 introduces steric bulk and π-π stacking capabilities

Table 1: Structural Comparison of Related Pyridine Derivatives

| Compound | C2 Substituent | C4 Substituent | C6 Substituent |

|---|---|---|---|

| 4-Aminopyridine | NH₂ | H | H |

| 2-Amino-4-methylpyridine | NH₂ | CH₃ | H |

| 6-Chloro-4-phenylpyridin-2-amine | NH₂ | C₆H₅ | Cl |

General Characteristics and Importance in Organic Synthesis

With molecular formula C₁₁H₉ClN₂ (MW 204.66 g/mol), this compound exhibits:

- Melting point: 191-192°C (ethanol recrystallization)

- Solubility: Moderate in polar aprotic solvents (DMF, DMSO)

- Stability: Requires 0-8°C storage to prevent decomposition

Its synthetic value stems from three reactive sites:

- Amino group: Participates in acylation, Schiff base formation

- Chlorine atom: Enables nucleophilic aromatic substitution

- Phenyl ring: Undergoes electrophilic substitution when activated

Key applications include:

- Building block for tridentate ligands in coordination chemistry

- Intermediate in pharmaceutical syntheses (e.g., kinase inhibitors)

- Substrate for developing fluorescent probes via Suzuki cross-coupling

Position in the Landscape of Aminopyridine Derivatives

Among 2-aminopyridines, this compound occupies a unique niche due to its:

- Enhanced lipophilicity (LogP ≈ 2.6) vs. simpler analogs

- Stereoelectronic tuning from chlorine-phenyl synergy

- Versatility in metal-mediated transformations

Comparative studies show its reactivity differs markedly from:

- 6-Methoxy analogs: Lower susceptibility to nucleophilic displacement

- 4-Alkyl derivatives: Reduced π-stacking capability

- 3-Phenyl isomers: Altered regioselectivity in cross-couplings

Table 2: Synthetic Routes to 6-Chloro-4-phenylpyridin-2-amine

| Method | Starting Material | Conditions | Yield |

|---|---|---|---|

| Buchwald-Hartwig amination | 6-Chloro-4-bromopyridin-2-amine | Pd(dppf)Cl₂, Xantphos, PhB(OH)₂ | 62-75% |

| SNAr displacement | 2-Amino-4,6-dichloropyridine | PhMgBr, THF, -78°C | 43% |

| Reductive amination | 6-Chloro-4-phenylpyridine-2-carbaldehyde | NH₃, H₂, Raney Ni | 56% |

Physical State and Appearance

6-Chloro-4-phenylpyridin-2-amine exists as a solid at room temperature and standard atmospheric pressure [1] [2]. The compound exhibits a characteristic yellow to off-white solid appearance, which is consistent across multiple commercial suppliers [1] [2]. This crystalline or powder-like form is typical for substituted aminopyridine compounds and facilitates handling and storage in laboratory and industrial settings [3] [1].

The physical state characteristics are consistent with similar chlorinated phenylpyridine derivatives, which typically exist as solids due to the aromatic ring systems that promote intermolecular π-π stacking interactions and hydrogen bonding through the amino functional group [4] [5].

Melting and Boiling Points

Melting Point: Specific melting point data for 6-chloro-4-phenylpyridin-2-amine are not currently available in the scientific literature [3] [1] [2]. However, based on structural analogs, the melting point is expected to fall within a range similar to related compounds.

Boiling Point: No experimental boiling point data have been reported for this compound [3] [1] [2]. The absence of these fundamental thermal properties in the literature indicates a need for systematic experimental determination.

For comparison purposes, structurally related compounds provide reference points:

- 4-Amino-2-chloropyridine: melting point 90-94°C [6]

- 4-Phenylpyridin-2-amine: melting point 162-163°C [8]

- 6-Chloro-3-phenylpyridin-2-amine: molecular weight 204.65 g/mol (identical to target compound) [4] [9]

Solubility Profile in Various Solvents

The solubility characteristics of 6-chloro-4-phenylpyridin-2-amine have not been extensively documented in the literature. However, based on structural considerations and data from analogous compounds, several inferences can be made regarding its solubility behavior.

Water Solubility: Limited water solubility is expected due to the hydrophobic phenyl ring and chlorine substituent [3]. Similar aminopyridine compounds typically exhibit slight to moderate water solubility [6] [10], with the amino group providing some hydrogen bonding capability with water molecules.

Organic Solvents: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [6] . Based on structural analogs, moderate solubility is anticipated in alcohols such as methanol and ethanol [6] [10].

The calculated LogP value of approximately 3.57 [12] suggests moderate lipophilicity, indicating favorable dissolution in organic solvents of intermediate polarity while maintaining limited aqueous solubility.

Stability Characteristics

The stability characteristics of 6-chloro-4-phenylpyridin-2-amine are influenced by several structural factors inherent to aminopyridine compounds.

Air Sensitivity: The compound exhibits air sensitivity [13], which is characteristic of many aminopyridine derivatives. This sensitivity likely arises from potential oxidation of the amino group under atmospheric conditions, particularly in the presence of moisture and oxygen [15].

Thermal Stability: While specific thermal decomposition data are not available, structurally related pyridine derivatives generally demonstrate good thermal stability up to moderate temperatures [16] [17]. The presence of the phenyl ring system typically enhances thermal stability through delocalization of electrons and increased molecular rigidity [18].

Chemical Stability: The compound's stability is influenced by pH conditions. Primary aromatic amines, including aminopyridines, can be susceptible to degradation under strongly acidic or basic conditions [15]. The chlorine substituent at the 6-position may provide some protection against nucleophilic attack at adjacent positions.

Photostability: Although not specifically documented, aminopyridine compounds can be sensitive to prolonged light exposure, particularly ultraviolet radiation, which may promote photochemical degradation reactions [15].

Acid-Base Properties

The acid-base properties of 6-chloro-4-phenylpyridin-2-amine are determined by the presence of both the pyridine nitrogen and the amino group, creating an amphoteric compound with distinct protonation sites.

pKa Values:

- Predicted pKa: Approximately 4.7 [5] [22], based on structural analogs and computational predictions

- This value is comparable to 4-amino-2-chloropyridine (pKa = 4.73) [6] , suggesting similar basicity

Basicity Characteristics: The compound exhibits weak to moderate basicity [22], primarily attributed to the amino group at the 2-position. The electron-withdrawing effects of both the chlorine atom and the phenyl substituent reduce the basicity compared to unsubstituted aminopyridines [22].

Protonation Sites:

- Primary site: Amino group at position 2 (more basic)

- Secondary site: Pyridine nitrogen (less basic due to aromatic delocalization)

The pKaH (pKa of the conjugate acid) of approximately 4.7 indicates that at physiological pH (7.4), the compound exists predominantly in its neutral form, with partial protonation of the amino group [22].

pH-Dependent Stability: The compound's stability varies with pH, with optimal stability typically observed in slightly acidic to neutral conditions (pH 5-7) [15]. Extreme pH conditions can promote degradation through hydrolysis or other chemical transformations [15].